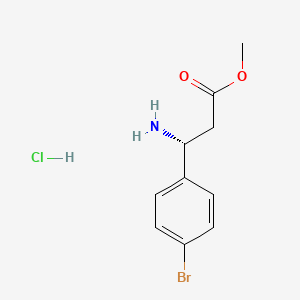

![molecular formula C13H19BrN2O2 B6156333 tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate CAS No. 1086392-07-5](/img/no-structure.png)

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of fields such as medicine, agriculture, and biochemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl carbamate, is available . It’s important to note that the actual structure of “this compound” may vary due to the presence of the bromophenyl group.Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form tertiary amines . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For example, tert-butyl carbamate is a white solid . The properties of “this compound” could be different due to the presence of the bromophenyl group.Applications De Recherche Scientifique

Synthesis Approaches and Intermediate Compounds

- Tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate serves as an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A rapid synthesis method for this compound involves steps like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

- The compound's versatility is highlighted by its involvement in various synthetic pathways, including the preparation of novel structures like 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine through reactions involving protecting the amino group and subsequent condensation and de-protection steps (Wu, 2011).

Catalysis and Synthetic Applications

- Indium(III) halides demonstrate remarkable efficiency as catalysts for N-tert-butoxycarbonylation of amines, with the process being chemoselective and yielding excellent results for various amines. This highlights the compound's potential role in catalysis and the formation of N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).

Chemical Properties and Reactivity

- Novel reduction reactions of perfluoroalkyl ketones with lithium alkoxides involving tert-butyl N-(2-bromophenyl)carbamate reveal unexpected product formation, indicating the compound's role and reactivity in organic synthesis (Sokeirik et al., 2006).

- In reactions involving doubly lithiated compounds like tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, high yields of substituted products are obtained, showcasing the compound's potential in organometallic chemistry and synthesis (Smith et al., 2013).

Crystallographic Studies

- Crystallographic studies of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester help in understanding the structural aspects and conformational behavior of tert-butyl carbamate derivatives, which is crucial for their application in various scientific research fields (Kant et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butyl carbamate, have been used in the palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with enzymes or receptors involved in the synthesis of anilines.

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given its structural similarity to other carbamate compounds .

Biochemical Pathways

Related compounds have been implicated in the synthesis of pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that the compound may play a role in the biosynthesis of pyrrole derivatives.

Result of Action

Based on the known effects of similar compounds, it is likely that the compound influences the synthesis of anilines and pyrrole derivatives .

Safety and Hazards

Orientations Futures

Research into carbamates and their derivatives is ongoing, with potential applications in a variety of fields such as medicine, agriculture, and biochemistry . The future directions for research into “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” would depend on its specific properties and potential applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromophenylacetic acid, followed by conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "tert-butyl carbamate", "3-bromophenylacetic acid", "thionyl chloride", "triethylamine", "2-aminoethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with thionyl chloride and triethylamine to form tert-butyl chloroformate.", "Step 2: 3-bromophenylacetic acid is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate.", "Step 3: The intermediate from step 2 is reacted with 2-aminoethylamine in the presence of sodium bicarbonate to form tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate.", "Step 4: The final product is obtained by treating the intermediate from step 3 with sodium hydroxide and extracting with diethyl ether and ethyl acetate, followed by acidification with hydrochloric acid and extraction with diethyl ether and water." ] } | |

Numéro CAS |

1086392-07-5 |

Formule moléculaire |

C13H19BrN2O2 |

Poids moléculaire |

315.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.